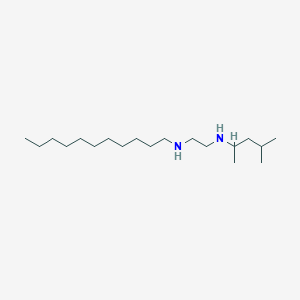
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is an organic compound with a complex structure. It is characterized by the presence of a diamine group, which consists of two amine groups attached to an ethane backbone. The compound also features a 4-methylpentan-2-yl group and an undecyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 4-methylpentan-2-amine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
Industrial production of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine often employs large-scale reactors and advanced purification techniques. The use of high-pressure and high-temperature conditions can enhance the yield and purity of the compound. Additionally, continuous monitoring and optimization of reaction parameters are essential to achieve consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amine groups in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amine compounds.
Scientific Research Applications
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and interactions, particularly those involving amine groups.
Industry: N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Methylpentan-2-yl)-N~4~-phenylbenzene-1,4-diamine
- N~1~-(4-Methylpentan-2-yl)-N~4~-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine
Uniqueness
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of functional groups and structural features. The presence of both a 4-methylpentan-2-yl group and an undecyl group distinguishes it from other similar compounds, providing it with distinct chemical and physical properties.
Properties
CAS No. |
627522-41-2 |
|---|---|
Molecular Formula |
C19H42N2 |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
N'-(4-methylpentan-2-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C19H42N2/c1-5-6-7-8-9-10-11-12-13-14-20-15-16-21-19(4)17-18(2)3/h18-21H,5-17H2,1-4H3 |
InChI Key |
QZBLHAFXZDVHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















